3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Overview
Description
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O2 and its molecular weight is 296.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One related compound, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, has been studied as potential inhibitors of CDK2, a protein kinase involved in cell cycle regulation . This research is in the field of biochemistry and molecular biology .
The study involved the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Of these compounds, two showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
properties
IUPAC Name |
3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9;/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUJDWZXOBDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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